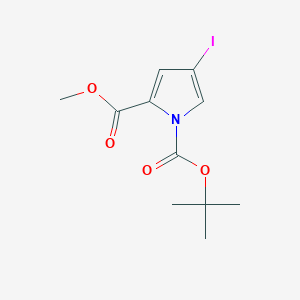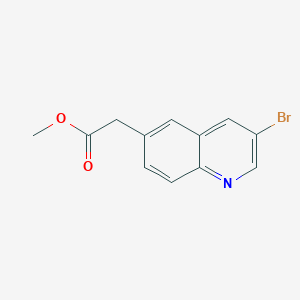
Methyl 2-(3-bromoquinolin-6-yl)acetate
Übersicht
Beschreibung
Methyl 2-(3-bromoquinolin-6-yl)acetate is a chemical compound that belongs to the class of acetate esters. It is composed of a methyl group, a bromine atom, and a quinoline ring structure .
Molecular Structure Analysis
The molecular formula of Methyl 2-(3-bromoquinolin-6-yl)acetate is C12H10BrNO2. It has a molecular weight of 280.12 g/mol . The InChI code is 1S/C12H10BrNO2/c1-16-12(15)5-8-2-3-11-9(4-8)6-10(13)7-14-11/h2-4,6-7H,5H2,1H3 .Wissenschaftliche Forschungsanwendungen
Fluorescent Brightening Agents : Methyl 2-(3-bromoquinolin-6-yl)acetate derivatives have been synthesized and studied for potential use as fluorescent brightening agents. These compounds exhibit fluorescence, making them suitable for applications in dyes and pigments (Rangnekar & Shenoy, 1987).
Antimicrobial and Antifungal Activities : Certain derivatives of Methyl 2-(3-bromoquinolin-6-yl)acetate have shown significant antimicrobial and antifungal activities. These compounds have been studied for their effectiveness against various bacterial and fungal species, indicating their potential in developing new antimicrobial agents (Tabassum et al., 2014).
Pharmacological Applications : Some 6-bromoquinoline derivatives, which are structurally related to Methyl 2-(3-bromoquinolin-6-yl)acetate, have been investigated for their pharmacological properties, including anti-inflammatory, analgesic, and antibacterial activities. This research suggests the potential of these compounds in drug development for treating various conditions (Rajveer et al., 2010).
Synthesis of Biaryl Compounds : Methyl 2-(3-bromoquinolin-6-yl)acetate and its derivatives have been used in the synthesis of biaryl compounds, which are important in organic chemistry and pharmaceuticals. These compounds are synthesized using palladium-catalyzed coupling reactions, demonstrating the compound's versatility in chemical synthesis (Harayama et al., 2004).
Analgesic and Anti-inflammatory Properties : Research has shown that certain quinoline derivatives exhibit notable analgesic and anti-inflammatory properties. This highlights the potential of Methyl 2-(3-bromoquinolin-6-yl)acetate derivatives in the development of new pain relief and anti-inflammatory medications (Sahu et al., 2008).
Anti-tuberculosis Activity : Derivatives of Methyl 2-(3-bromoquinolin-6-yl)acetate have been studied for their potential anti-tuberculosis activity. These compounds could contribute to the development of new treatments for tuberculosis, a significant global health concern (Bai et al., 2011).
Safety And Hazards
The safety information available indicates that Methyl 2-(3-bromoquinolin-6-yl)acetate may be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
methyl 2-(3-bromoquinolin-6-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)5-8-2-3-11-9(4-8)6-10(13)7-14-11/h2-4,6-7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLWDFNEQGOTLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=CC(=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromoquinolin-6-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



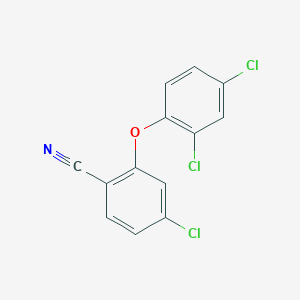
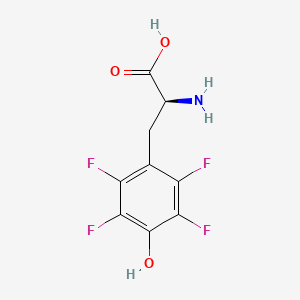
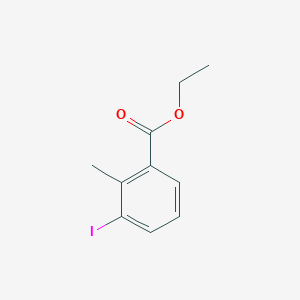
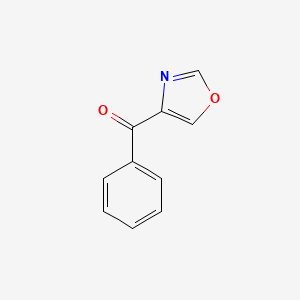
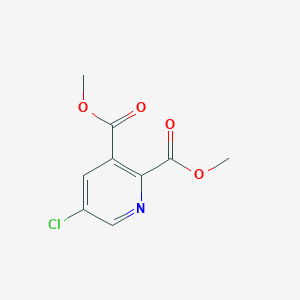
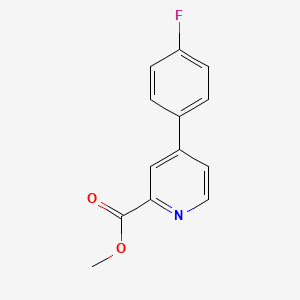
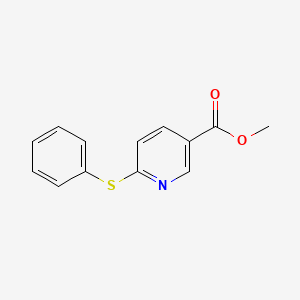
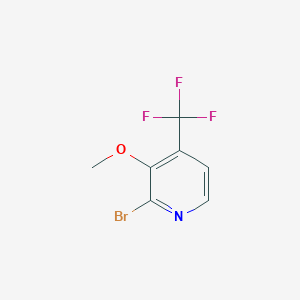
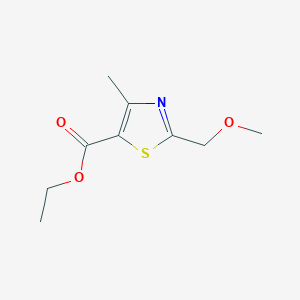
![[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine](/img/structure/B1396640.png)



